molecular formula C11H10FN3O2S B5758338 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5758338
M. Wt: 267.28 g/mol
InChI Key: QLMMFTHUEHZKEY-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluoro group and a 1,3,4-thiadiazole ring, which is further substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Fluorination of the benzamide core: The benzamide core can be fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Coupling of the thiadiazole and benzamide moieties: The final step involves coupling the substituted thiadiazole with the fluorinated benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The nitro group (if present) on the benzamide core can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-fluoro-N-[5-(formyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: Formation of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzylamine.

    Substitution: Formation of 2-amino-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide or 2-thio-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe to study the biological pathways involving thiadiazole derivatives.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agricultural Chemistry: It can be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the thiadiazole ring play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2-fluoro-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the fluorine atom and the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMFTHUEHZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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